molecular formula C24H30ClN7O4S B580151 Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]- CAS No. 1255529-25-9

Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-

Cat. No.: B580151
CAS No.: 1255529-25-9
M. Wt: 548.059
InChI Key: HGVDHZBSSITLCT-LXZKKBNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional ethanediamide derivative featuring a 5-chloro-2-pyridinyl group at the N1 position and a complex cyclohexyl substituent at the N2 position. Its stereochemistry (1R,2S,4S) is critical for molecular interactions, as slight stereochemical variations can significantly alter pharmacological properties . The compound’s molecular formula is C24H30ClN7O4S, with a molecular weight of approximately 556.06 g/mol (exact weight varies slightly depending on salt forms) .

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1R,2S,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-LXZKKBNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099240
Record name N1-(5-Chloro-2-pyridinyl)-N2-[(1R,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255529-25-9
Record name N1-(5-Chloro-2-pyridinyl)-N2-[(1R,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255529-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(5-Chloro-2-pyridinyl)-N2-[(1R,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chloropyridine moiety: This can be achieved through chlorination of pyridine derivatives under controlled conditions.

    Synthesis of the tetrahydrothiazolopyridine ring: This involves cyclization reactions using appropriate thioamide and amine precursors.

    Coupling reactions: The final compound is obtained by coupling the chloropyridine and tetrahydrothiazolopyridine intermediates using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or reduced analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of ethanediamide derivatives with variations in substituents, stereochemistry, and salt forms. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number/Code Notable Data Reference
Target Compound N1-(5-chloro-2-pyridinyl), N2-cyclohexyl with thiazolo[5,4-c]pyridine substituent C24H30ClN7O4S ~556.06 MFCD27987164 Neat form; stereochemistry: 1R,2S,4S
4-Methylbenzenesulfonate Hydrate Target compound + p-toluenesulfonate and H2O C24H30ClN7O4S·C7H8O3S·H2O 723.25 1229194-11-9 Priced at €164/g (1g); enhanced solubility
N1-(5-Chloro-2-thiazolyl)-N2-hexylethanediamide Thiazolyl substituent instead of pyridinyl; hexyl chain at N2 C12H17ClN4OS 300.80 329695-74-1 Simpler structure; lower molecular weight
Stereoisomer (1S,2S,4S) Stereochemical inversion at cyclohexyl positions (1S,2S,4S vs. 1R,2S,4S) C24H30ClN7O4S ~556.06 TRC-E480100 Altered stereochemistry impacts binding
5-Nitroso Derivative Nitroso group on thiazolo[5,4-c]pyridine C23H27ClN8O5 563.03 N/A Edoxaban-related; potential anticoagulant

Key Findings:

Structural Variations :

  • The target compound distinguishes itself from simpler analogs like N1-(5-Chloro-2-thiazolyl)-N2-hexylethanediamide through its bulky thiazolo-pyridine and cyclohexyl substituents, which likely enhance target specificity but reduce solubility.
  • The 4-methylbenzenesulfonate hydrate derivative improves solubility (critical for bioavailability) via sulfonate salt formation, though this increases molecular weight by ~30%.

Stereochemical Sensitivity: The 1S,2S,4S stereoisomer highlights the importance of stereochemistry in drug design. Even minor inversions (e.g., 1R vs. 1S) can disrupt binding to biological targets, such as thrombin in anticoagulant therapies.

Synthetic Complexity :

  • Synthesis of these compounds likely involves multi-step coupling reactions (e.g., amide bond formation between pyridinyl/cyclohexyl groups and thiazolo-pyridine cores). and describe analogous methods for related heterocycles, though specifics for the target compound are unreported .

Biological Activity

Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1R,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine Ring : The 5-chloro-2-pyridinyl moiety suggests potential interactions with various biological targets.
  • Thiazole Derivative : The presence of a thiazolo[5,4-c]pyridine structure may contribute to its biological activity.
  • Cyclohexyl Group : This component could influence the compound's pharmacokinetics and receptor binding.

Table 1: Structural Components of Ethanediamide

ComponentDescription
Pyridine5-chloro-2-pyridinyl
Thiazole4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]
CyclohexylCyclohexane derivative
DimethylaminoDimethylamino carbonyl group

Anticancer Properties

Research indicates that compounds similar to ethanediamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can inhibit cell proliferation in human colon adenocarcinoma and other cancer types.

  • Case Study : A compound structurally related to ethanediamide demonstrated an IC50 value of approximately 0.1 µM against cyclin-dependent kinase 5 (CDK5), indicating strong inhibitory activity against neurodegenerative disease targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a study on thiazole derivatives, one compound exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.9 µg/mL against various bacterial strains .

The mechanism by which ethanediamide exerts its biological effects likely involves:

  • Receptor Binding : The compound may interact with specific receptors or enzymes within cellular pathways.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and proliferation.
  • Modulation of Signaling Pathways : By affecting signaling pathways associated with cell survival and apoptosis, ethanediamide may induce cytotoxic effects.

Table 2: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerColon adenocarcinoma
AntimicrobialVarious bacterial strains
Enzyme InhibitionCDK5

Research Applications

Ethanediamide is being explored for various applications in medicinal chemistry:

  • Drug Development : Its unique structure allows for modifications that may enhance therapeutic efficacy.
  • Bioactivity Profiling : It is included in databases such as ChEMBL and PubChem for bioactivity data analysis across multiple biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.